molecular formula C16H23ClFN3O B7056831 2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide

2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide

Cat. No.: B7056831
M. Wt: 327.82 g/mol
InChI Key: KHFLDNOFXHQWIL-UHFFFAOYSA-N
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Description

2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a diazepane ring substituted with a 3-chloro-4-fluorophenyl group and an N,N-dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide typically involves multiple steps One common approach starts with the preparation of the 3-chloro-4-fluorophenylmethyl intermediate, which is then reacted with a diazepane derivative under controlled conditionsReaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClFN3O/c1-19(2)16(22)12-21-7-3-6-20(8-9-21)11-13-4-5-15(18)14(17)10-13/h4-5,10H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLDNOFXHQWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCN(CC1)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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